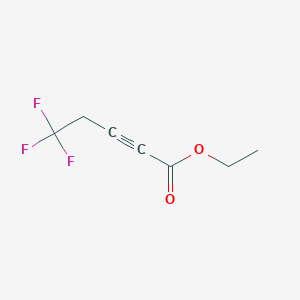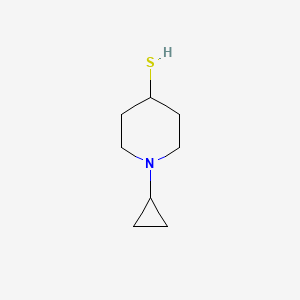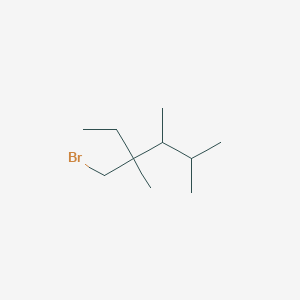
1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethoxymethyl group attached to the nitrogen at position 1 and a methyl group at position 4. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparación Con Compuestos Similares
1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group. This difference can affect the compound’s solubility and reactivity.
1-(Ethoxymethyl)-4-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group at position 4 instead of a methyl group. This modification can influence the compound’s biological activity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-10-4-6(2)7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9) |
Clave InChI |
VIEHXRGMLIHRCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=C(C(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13165212.png)

![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)



![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)

![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)
